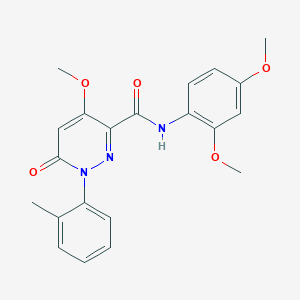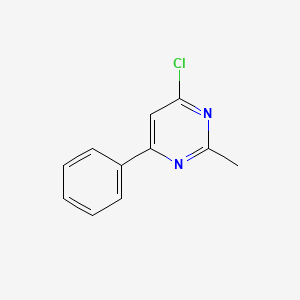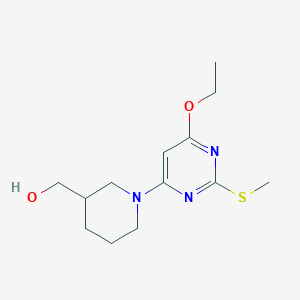![molecular formula C25H24N4O3S B2969147 7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207044-14-1](/img/structure/B2969147.png)
7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonists for Human A3 Adenosine Receptor :
- Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, particularly those with a 4-methoxyphenyl or a 2-thienyl group, have been identified as potent and selective human A3 adenosine receptor antagonists. These compounds are important for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders (Squarcialupi et al., 2016).
Synthesis of Modified Thieno[2,3-d]pyrimidines :
- Research has been conducted on the synthesis of modified thieno[2,3-d]pyrimidines, exploring different reactions and formations. These synthetic pathways are significant for the development of new compounds with potential biological activities (Tumkevičius, 1994).
Antimicrobial Agents :
- New derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized as antimicrobial agents. These compounds exhibit promising activities against various microbial strains, highlighting their potential in developing new antimicrobial treatments (Fayed et al., 2014).
Anti-Inflammatory and Analgesic Activity :
- Certain derivatives have been evaluated for their anti-inflammatory and analgesic activities. This research is crucial in the search for new compounds that can provide pain relief and reduce inflammation without significant side effects (Abu‐Hashem & Youssef, 2011).
Antihypertensive Agents :
- Thieno[3,2-d]pyrimidine-2,4-diones with specific substitutions have shown potential as oral antihypertensive agents. Their effectiveness in reducing blood pressure in models like spontaneously hypertensive rats indicates their potential use in treating hypertension (Russell et al., 1988).
Cytotoxic Activity Against Cancer Cell Lines :
- Novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones derivatives have been synthesized and showed cytotoxic activity against breast carcinoma and hepatocellular carcinoma cell lines. This opens avenues for potential cancer therapies (Abbas et al., 2015).
Antitumor Activity of Pyrimidine Derivatives :
- The synthesis of new thieno[3,2-d]pyrimidine derivatives has been explored for their antitumor activity. These compounds displayed potent anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-Inflammatory Agents :
- New thieno[2,3-d]pyrimidine heterocyclic compounds have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds exhibited significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents :
- A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential as both anticancer agents and as inhibitors of the 5-lipoxygenase pathway, which is significant in various inflammatory and allergic conditions (Rahmouni et al., 2016).
Green Synthesis Approach :
- A green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy and easy purification. This method represents a more environmentally friendly and efficient way to synthesize these pharmacologically important compounds (Shi et al., 2018).
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-32-20-9-7-18(8-10-20)21-16-33-24-23(21)26-17-29(25(24)31)15-22(30)28-13-11-27(12-14-28)19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXADXHLKMWCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2969069.png)
![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)

![5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969075.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2969079.png)


![9-(benzo[d][1,3]dioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2969085.png)